

Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) in Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diiodo(1,5-cyclooctadiene)platinum(II)

Cat. No.: B083891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(1,5-cyclooctadiene)platinum(II), often abbreviated as $\text{PtI}_2(\text{COD})$, is an organometallic complex featuring a platinum(II) center coordinated to a 1,5-cyclooctadiene (COD) ligand and two iodide ligands. While the catalytic applications of its dichloro analogue, Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$], are well-documented, specific literature on the catalytic use of $\text{PtI}_2(\text{COD})$ is limited. However, the synthesis of $\text{PtI}_2(\text{COD})$ is straightforward from the more common $\text{PtCl}_2(\text{COD})$, making it an accessible compound for investigation in various catalytic transformations.

The electronic and steric properties of the halide ligands in $[\text{PtX}_2(\text{COD})]$ complexes can significantly influence the catalytic activity of the platinum center. The larger and more electron-donating iodide ligands in $\text{PtI}_2(\text{COD})$, compared to the chloride ligands in $\text{PtCl}_2(\text{COD})$, may offer unique reactivity and selectivity in catalytic processes.

These application notes provide a protocol for the synthesis of $\text{PtI}_2(\text{COD})$ and detail the established catalytic applications of the closely related and well-studied $\text{PtCl}_2(\text{COD})$. These protocols serve as a valuable starting point for researchers interested in exploring the catalytic potential of $\text{PtI}_2(\text{COD})$ in reactions such as hydrosilylation and C-H activation.

Synthesis of Diiodo(1,5-cyclooctadiene)platinum(II)

The synthesis of **Diiodo(1,5-cyclooctadiene)platinum(II)** is typically achieved through a halide exchange reaction starting from the corresponding dichloro complex.

Experimental Protocol: Synthesis of $\text{PtI}_2(\text{COD})$ from $\text{PtCl}_2(\text{COD})$

This protocol is adapted from established methods for halide exchange in related platinum complexes.

Materials:

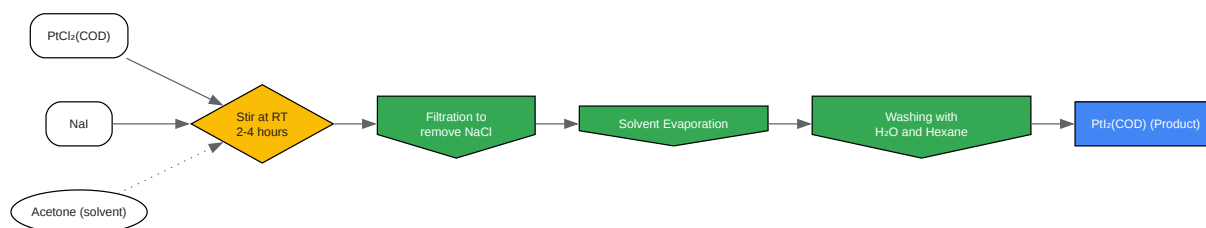
- Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$]
- Sodium iodide (NaI)
- Acetone (anhydrous)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Filtration apparatus (e.g., Büchner funnel and flask)
- Schlenk line or inert atmosphere setup (optional, but recommended)

Procedure:

- In a round-bottom flask, dissolve Dichloro(1,5-cyclooctadiene)platinum(II) (1.0 eq) in a minimal amount of anhydrous acetone under an inert atmosphere.
- In a separate flask, prepare a solution of sodium iodide (2.2 eq) in anhydrous acetone.

- Slowly add the sodium iodide solution to the stirred solution of $\text{PtCl}_2(\text{COD})$ at room temperature.
- Upon addition, a color change and the precipitation of sodium chloride (NaCl) are typically observed.
- Stir the reaction mixture at room temperature for 2-4 hours to ensure complete halide exchange.
- After the reaction is complete, remove the precipitated NaCl by filtration.
- The filtrate, containing the dissolved $\text{PtI}_2(\text{COD})$, is then concentrated under reduced pressure.
- The resulting solid is washed with a small amount of cold deionized water to remove any remaining inorganic salts and then with a non-polar solvent like hexane to remove any organic impurities.
- Dry the resulting solid product, **Diiodo(1,5-cyclooctadiene)platinum(II)**, under vacuum.

Characterization: The product can be characterized by techniques such as ^1H NMR, ^{13}C NMR, FT-IR spectroscopy, and elemental analysis to confirm its identity and purity.



[Click to download full resolution via product page](#)

Synthesis of $\text{PtI}_2(\text{COD})$ from $\text{PtCl}_2(\text{COD})$.

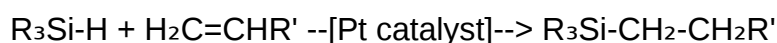
Potential Catalytic Applications

While specific data for $\text{PtI}_2(\text{COD})$ is limited, the following sections detail well-established catalytic applications of $\text{PtCl}_2(\text{COD})$. These protocols can be adapted for the investigation of $\text{PtI}_2(\text{COD})$ as a catalyst.

Hydrosilylation of Alkenes and Alkynes

Platinum complexes are highly effective catalysts for the hydrosilylation of unsaturated carbon-carbon bonds, a reaction of significant industrial importance for the synthesis of silicon-containing compounds.

General Reaction Scheme:



Representative Experimental Protocol (using $\text{PtCl}_2(\text{COD})$ as a model):

Materials:

- Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$]
- Alkene or alkyne substrate
- Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
- Anhydrous toluene or other suitable solvent
- Schlenk flask or sealed reaction vessel
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

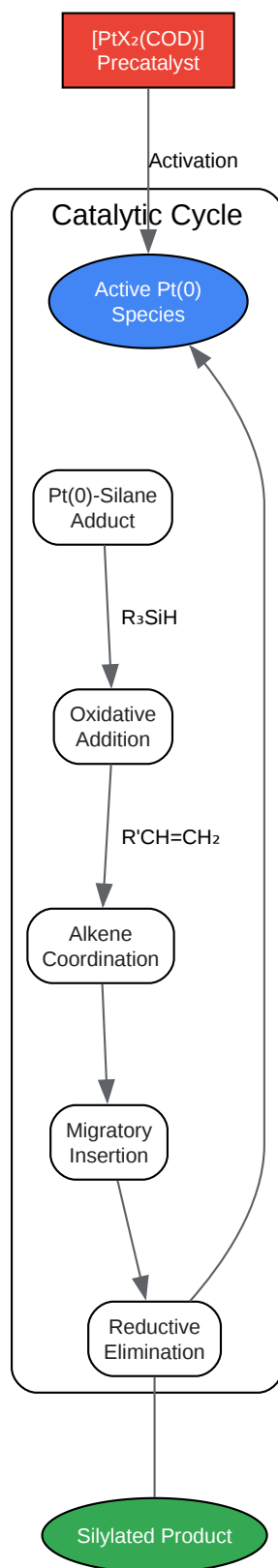
- To a Schlenk flask under an inert atmosphere, add the alkene or alkyne substrate (1.0 eq) and anhydrous toluene.

- Add the hydrosilane (1.1 eq) to the reaction mixture.
- In a separate vial, prepare a stock solution of the platinum catalyst, for example, by dissolving a known amount of PtCl₂(COD) in anhydrous toluene.
- Add the catalyst solution to the reaction mixture to achieve the desired catalyst loading (typically 0.01 to 1 mol%).
- Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C).
- Monitor the reaction progress by techniques such as GC-MS or NMR spectroscopy.
- Upon completion, the reaction mixture can be purified by distillation or column chromatography to isolate the desired silylated product.

Table 1: Representative Data for Hydrosilylation using PtCl₂(COD) (for comparison)

Substrate (Alkene)	Hydrosilane	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Yield (%)	Reference
1-Octene	Triethoxysilane	0.05	80	2	>95	Generic
Styrene	Dimethylphenylsilane	0.1	60	4	92	Generic
Phenylacetylene	Triethylsilane	0.01	RT	1	>98	Generic

Note: The optimal reaction conditions (catalyst loading, temperature, solvent) will depend on the specific substrates and should be optimized accordingly. The performance of PtCl₂(COD) in these reactions may differ.



[Click to download full resolution via product page](#)

General catalytic cycle for hydrosilylation.

C-H Bond Activation and Functionalization

Platinum(II) complexes are known to catalyze the activation and functionalization of C-H bonds, enabling the direct conversion of these otherwise inert bonds into valuable chemical functionalities.

General Reaction Scheme:



Representative Experimental Protocol for C-H Activation (using $\text{PtCl}_2(\text{COD})$ as a model):

Materials:

- Dichloro(1,5-cyclooctadiene)platinum(II) [$\text{PtCl}_2(\text{COD})$]
- Substrate with a C-H bond to be functionalized (e.g., arene, alkane)
- Coupling partner or oxidant (e.g., olefin, borane, or an oxidizing agent)
- Anhydrous solvent (e.g., dichloroethane, acetic acid)
- Additives (e.g., a base or a co-catalyst, if required)
- Sealed reaction tube or autoclave

Procedure:

- In a sealable reaction vessel, combine the substrate (1.0 eq), the coupling partner/oxidant (1.5-2.0 eq), and any necessary additives.
- Add the anhydrous solvent under an inert atmosphere.
- Add the platinum catalyst, $\text{PtCl}_2(\text{COD})$, to the reaction mixture (typically 1-5 mol%).
- Seal the vessel and heat the reaction mixture to the required temperature (often in the range of 100-150 °C).

- Maintain the reaction at this temperature with stirring for the specified duration (e.g., 12-24 hours).
- After cooling to room temperature, carefully open the reaction vessel.
- The product can be isolated and purified using standard techniques such as extraction, filtration, and chromatography.

Table 2: Representative Data for C-H Activation using $\text{PtCl}_2(\text{COD})$ (for comparison)

Substrate	Coupling Partner	Catalyst Loading (mol%)	Temp (°C)	Time (h)	Product	Yield (%)	Reference
Benzene	Ethylene	5	120	24	Styrene	45	Generic
Methane	$\text{H}_2\text{O}/\text{O}_2$	2	100	12	Methanol	30	Generic

Note: C-H activation reactions are often challenging and require careful optimization of reaction conditions. The reactivity of $\text{PtI}_2(\text{COD})$ in these transformations is an open area of research.

Summary and Outlook

Diiodo(1,5-cyclooctadiene)platinum(II) is a readily accessible platinum complex that holds potential as a catalyst in various organic transformations. While its catalytic activity has not been extensively explored, the established catalytic profile of its dichloro analogue, $\text{PtCl}_2(\text{COD})$, in reactions like hydrosilylation and C-H activation provides a strong foundation for future investigations. The distinct electronic properties of the iodide ligands may lead to novel reactivity and selectivity. The protocols provided herein for the synthesis of $\text{PtI}_2(\text{COD})$ and for representative catalytic reactions offer a practical guide for researchers to explore the catalytic applications of this promising compound. Further studies are encouraged to elucidate the specific catalytic behavior of **Diiodo(1,5-cyclooctadiene)platinum(II)** and to expand its utility in synthetic chemistry and drug development.

- To cite this document: BenchChem. [Application Notes and Protocols: Diiodo(1,5-cyclooctadiene)platinum(II) in Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083891#use-of-diiodo-1-5-cyclooctadiene-platinum-ii-in-catalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com